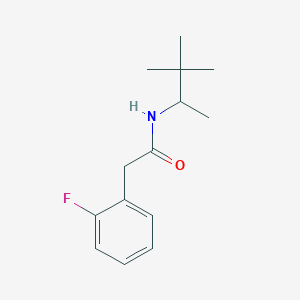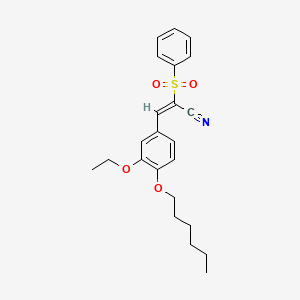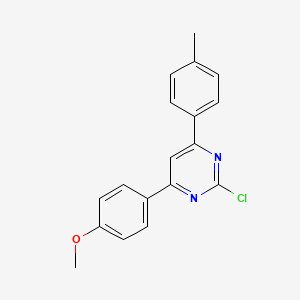
N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE
Overview
Description
N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group and a butanyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and 3,3-dimethyl-2-butanamine.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between the carboxylic acid group of 2-fluorophenylacetic acid and the amine group of 3,3-dimethyl-2-butanamine. Common reagents for this reaction include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative coupling agents, or solvent-free conditions to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE exerts its effects depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Dimethyl-2-butanyl)-2-phenylacetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
N-(3,3-Dimethyl-2-butanyl)-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.
Uniqueness
N-(3,3-DIMETHYL-2-BUTANYL)-2-(2-FLUOROPHENYL)ACETAMIDE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(14(2,3)4)16-13(17)9-11-7-5-6-8-12(11)15/h5-8,10H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLGJBDPKSWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)
![3-ETHYL-5-METHYL-N-[2-(PROPAN-2-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4755365.png)
![N'-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B4755375.png)
![N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide](/img/structure/B4755383.png)
![[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone](/img/structure/B4755389.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B4755390.png)
![METHYL 3-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4755396.png)

![5-[2-(allyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4755407.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4755414.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B4755419.png)
![8-{[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4755428.png)
